molecular formula C10H12N2O B8738280 2-(1H-indol-4-yloxy)ethan-1-amine

2-(1H-indol-4-yloxy)ethan-1-amine

Cat. No.: B8738280
M. Wt: 176.21 g/mol
InChI Key: FZXIBIRCACCXGD-UHFFFAOYSA-N
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Description

2-(1H-indol-4-yloxy)ethan-1-amine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole ring system, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-4-yloxy)ethan-1-amine typically involves the formation of the indole ring followed by the introduction of the ethan-1-amine side chain. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and relatively simple reaction conditions. The process can be optimized for higher yields and purity by controlling the reaction temperature, pH, and the use of catalysts .

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-4-yloxy)ethan-1-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, indolines, and quinolines, which have significant biological and pharmacological activities .

Scientific Research Applications

2-(1H-indol-4-yloxy)ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its role in various biological processes, including cell signaling and neurotransmission.

    Medicine: Indole derivatives are investigated for their potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(1H-indol-4-yloxy)ethan-1-amine involves its interaction with various molecular targets and pathways. The indole ring system allows the compound to bind to specific receptors and enzymes, modulating their activity. This interaction can lead to changes in cell signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-indol-2-yl)ethan-1-amine
  • 2-(1H-indol-3-yl)ethan-1-amine
  • 2-(1H-indol-6-yl)ethan-1-amine

Uniqueness

2-(1H-indol-4-yloxy)ethan-1-amine is unique due to the presence of the 4-yloxy substitution on the indole ring. This substitution can significantly alter the compound’s chemical reactivity and biological activity compared to other indole derivatives.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2-(1H-indol-4-yloxy)ethanamine

InChI

InChI=1S/C10H12N2O/c11-5-7-13-10-3-1-2-9-8(10)4-6-12-9/h1-4,6,12H,5,7,11H2

InChI Key

FZXIBIRCACCXGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)OCCN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 2-(1H-indol-4-yloxy)-acetonitrile (0.9 g, 5.2 mmol) in anhydrous ethyl ether (30 ml) was added lithium aluminum hydride (95%, 0.21 g, 5.2 mmol) at room temperature. The reaction was allowed to reflux for 2 hours, another equivalent of lithium aluminum hydride (0.21 g, 5.2 mmol) was added. The reaction was allowed to reflux for another 2 hours and then was quenched with 1N sodium hydroxide and water. The solid was removed by filtration and the filtrate was concentrated and dissolved in methanol and water. To a above mixture was added 2N hydrochloric acid until pH<3 and then extracted with ethyl ether. To the above aqueous layer was added sodium hydroxide until pH>9, the mixture was extracted with isopropanol-methylene (1:3). The combined organic layers were washed with brine, and dried over anhydrous sodium sulfate. The solvent was removed under vacuum to afford 0.3 g (33%) of product as a brown solid. mp: 123-125° C.; MS EI m/e 177 (M+)
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33%

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